

An In-depth Technical Guide to Methyl 3,3-dimethoxycyclobutane-1-carboxylate

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Compound of Interest

Compound Name: Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Cat. No.: B1313132

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CAS Number: 98231-07-3

This technical guide provides a comprehensive overview of **Methyl 3,3-dimethoxycyclobutane-1-carboxylate**, a valuable building block for researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and its potential applications in medicinal chemistry.

Introduction

The cyclobutane motif is a key structural element in a variety of biologically active compounds and approved pharmaceuticals.^{[1][2]} Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.^[1] **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** serves as a versatile intermediate, providing a stable yet functionalized four-membered ring system for the synthesis of more complex molecules. The dimethoxy acetal group acts as a protected ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality, making it a strategic component in multi-step syntheses.

Physicochemical and Spectroscopic Data

The quantitative data for **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	98231-07-3	ChemShuttle, PubChem
Molecular Formula	C ₈ H ₁₄ O ₄	ChemShuttle, PubChem
Molecular Weight	174.19 g/mol	PubChem
Purity	≥95%	ChemShuttle
Appearance	Colorless liquid (Predicted)	N/A
Storage	2-8°C, Sealed in a dry place	ChemShuttle
IUPAC Name	methyl 3,3-dimethoxycyclobutane-1-carboxylate	PubChem
SMILES	<chem>COC(=O)C1CC(C1)(OC)OC</chem>	PubChem
InChIKey	CHNARWNKXNPXOU-UHFFFAOYSA-N	PubChem

Table 2: Predicted Spectroscopic Data

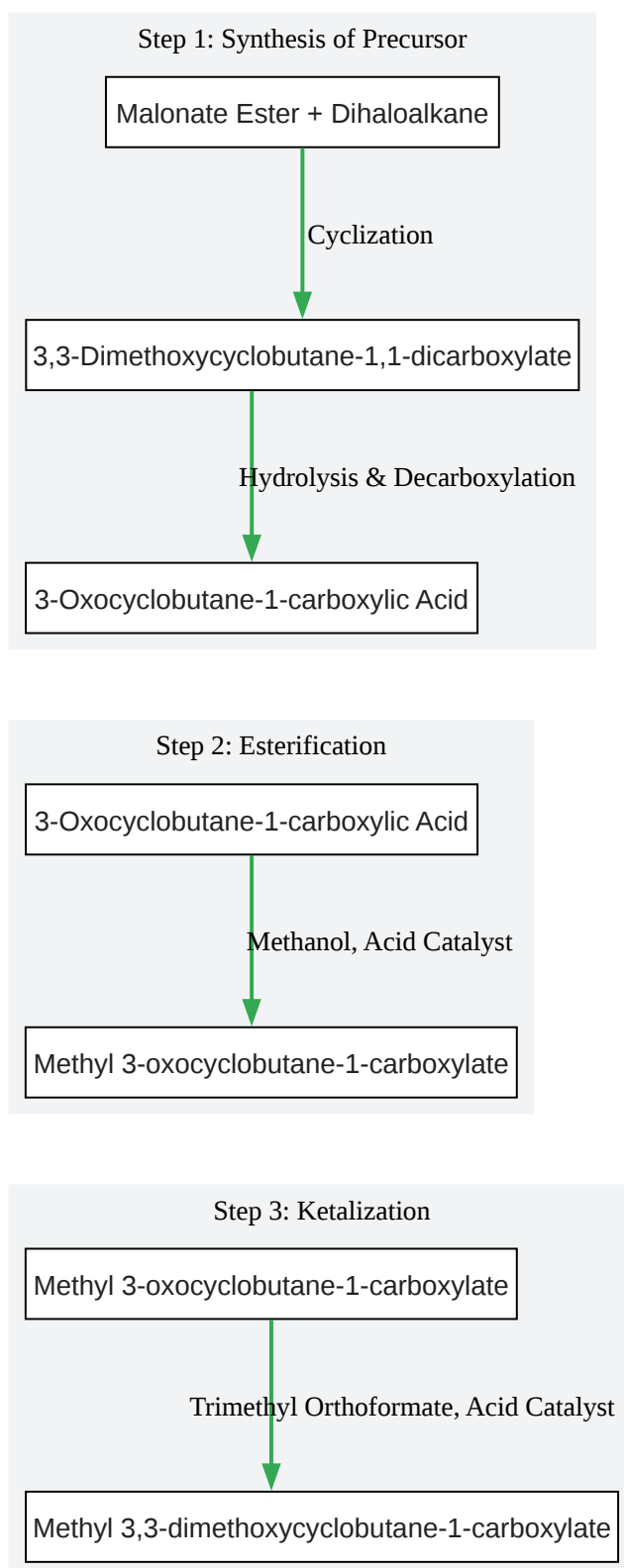
While experimental spectra are not publicly available, the following table outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds.

Technique	Expected Peaks
^1H NMR (CDCl_3 , 400 MHz)	δ 3.70 (s, 3H, $-\text{COOCH}_3$), 3.15 (s, 6H, $-\text{OCH}_3$), 2.50-2.60 (m, 1H, $-\text{CH}-$), 2.10-2.30 (m, 4H, $-\text{CH}_2-$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 175.0 (C=O), 98.0 ($\text{C}(\text{OCH}_3)_2$), 51.5 ($-\text{COOCH}_3$), 49.0 ($-\text{OCH}_3$), 40.0 ($-\text{CH}_2-$), 35.0 ($-\text{CH}-$)
FT-IR (liquid film)	$\sim 2950\text{ cm}^{-1}$ (C-H stretch), $\sim 1735\text{ cm}^{-1}$ (C=O stretch, ester), $\sim 1100\text{-}1200\text{ cm}^{-1}$ (C-O stretch)
Mass Spectrometry (EI)	m/z 174 (M^+), 143 ($\text{M}^+ - \text{OCH}_3$), 115 ($\text{M}^+ - \text{COOCH}_3$)

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** is not readily available in published literature. However, a plausible three-step synthetic route can be proposed based on established chemical transformations, starting from the synthesis of 3-oxocyclobutane-1-carboxylic acid.

Proposed Synthetic Pathway



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Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

This precursor is a known intermediate for the synthesis of active pharmaceutical ingredients such as Abrocitinib.^[3] A common route involves the cyclization of a malonate ester with a suitable dihaloalkane, followed by hydrolysis and decarboxylation.^{[4][5][6]}

Experimental Protocol:

- **Cyclization:** To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The mixture is then heated to reflux, and 1,3-dibromo-2,2-dimethoxypropane is added slowly. The reaction mixture is refluxed for 24 hours.
- **Work-up:** After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.
- **Hydrolysis and Decarboxylation:** The crude dicarboxylate is refluxed in a mixture of concentrated hydrochloric acid and water for 48-72 hours.^{[3][7]}
- **Purification:** The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-oxocyclobutane-1-carboxylic acid as a crude solid, which can be further purified by recrystallization.

Step 2: Esterification to Methyl 3-oxocyclobutane-1-carboxylate

Experimental Protocol:

- **Reaction Setup:** 3-Oxocyclobutane-1-carboxylic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

- **Reaction Conditions:** The mixture is heated to reflux and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield Methyl 3-oxocyclobutane-1-carboxylate. Further purification can be achieved by vacuum distillation.

Step 3: Ketalization to Methyl 3,3-dimethoxycyclobutane-1-carboxylate

The final step involves the protection of the ketone functionality as a dimethyl acetal. Trimethyl orthoformate is a common and effective reagent for this transformation.^{[8][9]}

Experimental Protocol:

- **Reaction Setup:** Methyl 3-oxocyclobutane-1-carboxylate is dissolved in anhydrous methanol. Trimethyl orthoformate (1.5-2.0 equivalents) and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15) are added.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by GC-MS or NMR spectroscopy to confirm the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, a mild base (e.g., triethylamine) is added to quench the acid catalyst. The solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield **Methyl 3,3-dimethoxycyclobutane-1-carboxylate** as a colorless liquid.

General Experimental Workflow



Methyl 3,3-dimethoxycyclobutane-1-carboxylate
(CAS 98231-07-3)

Deprotection
(Acidic Hydrolysis)

Methyl 3-oxocyclobutane-1-carboxylate

Further Functionalization
(e.g., Grignard Reaction, Reductive Amination)

Advanced Intermediate

Multi-step Synthesis

Active Pharmaceutical Ingredient (API)

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